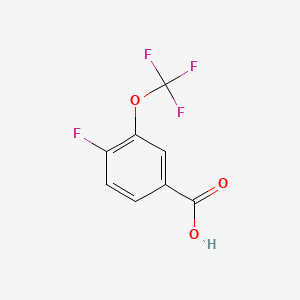

4-Fluoro-3-(trifluoromethoxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPKGMXRSREZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590686 | |

| Record name | 4-Fluoro-3-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-49-7 | |

| Record name | 4-Fluoro-3-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-3-(trifluoromethoxy)benzoic acid CAS number and properties

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Fluoro-3-(trifluoromethoxy)benzoic acid, a key building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. It details the compound's physicochemical properties, potential applications, safety protocols, and a representative synthetic methodology.

Core Chemical Identity and Properties

This compound is an aromatic carboxylic acid derivative. The strategic placement of both a fluorine atom and a trifluoromethoxy group on the benzoic acid scaffold significantly influences its chemical reactivity, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of complex molecules.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 886496-49-7[1] |

| Alias | 3-Trifluoromethoxy-4-fluorobenzoic acid[1] |

| Molecular Formula | C₈H₄F₄O₃[1] |

| MDL Number | MFCD06660161[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 224.11 g/mol [1] |

| Melting Point | 86-90°C[1] |

| Boiling Point | 253.6 ± 35.0 °C (Predicted)[1] |

| Density | 1.529 ± 0.06 g/cm³ (Predicted)[1] |

| Storage Temperature | 2-8°C, Dry[1] |

Applications and Research Significance

The unique electronic properties conferred by the fluoro- and trifluoromethoxy- substituents make this compound a sought-after intermediate in several high-technology sectors.

-

Pharmaceutical Development : It is primarily utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The incorporation of fluorine and trifluoromethoxy groups can enhance the biological activity, selectivity, and metabolic stability of drug candidates.[1][2] It is frequently employed in the development of novel anti-inflammatory and anti-cancer agents.[1]

-

Agrochemical Research : The compound is used in the creation of advanced herbicides and pesticides.[1][3] The trifluoromethyl group, a related moiety, is known to improve the efficacy and stability of these agricultural compounds.[3]

-

Material Science : It finds applications in the design of specialty polymers and coatings where specific properties like chemical resistance and durability are required.[1][3]

Experimental Protocols

Representative Synthesis Protocol: Hydrolysis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile

This protocol is adapted from the synthesis of a structurally similar compound, 4-(trifluoromethoxy)benzoic acid.[4]

Materials:

-

4-Fluoro-3-(trifluoromethoxy)benzonitrile

-

Acetic acid

-

Concentrated sulfuric acid

-

Water (deionized)

-

Ethyl acetate

-

Crushed ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material, 4-Fluoro-3-(trifluoromethoxy)benzonitrile, in a mixture of acetic acid and water.

-

Carefully and slowly add concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux (approximately 120°C) and maintain for several hours (e.g., overnight) to ensure complete hydrolysis.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with continuous stirring.

-

The crude product should precipitate out of the aqueous solution. If it does not, proceed to extraction.

-

Extract the aqueous phase multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product with high purity.

Safety and Handling

Based on safety data for structurally related fluorinated benzoic acids, this compound should be handled with care.

Hazard Statements:

Precautionary Measures:

-

Engineering Controls : Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation.[5][7]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles conforming to approved standards (e.g., EN166 or NIOSH).[8]

-

Skin Protection : Handle with chemical-resistant gloves. Wear appropriate protective clothing to prevent skin exposure.[7][8]

-

Respiratory Protection : Avoid breathing dust. If ventilation is inadequate, use a suitable respirator.[7]

-

-

Handling : Wash hands and any exposed skin thoroughly after handling.[5][8] Avoid contact with skin and eyes.[7]

-

Storage : Store in a cool, dry, and well-ventilated place.[1][7] Keep the container tightly closed and store locked up.[5][7]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 886496-49-7 | Benchchem [benchchem.com]

- 3. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 4. 4-(Trifluoromethoxy)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. aplng.com.au [aplng.com.au]

A Technical Guide to the Spectral Data of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethoxy)benzoic acid (CAS No. 886496-49-7) is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. Its structure combines a fluorine atom and a trifluoromethoxy group, which can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Despite its potential utility, comprehensive spectral characterization of this compound is not widely available in peer-reviewed literature. This guide provides a summary of expected spectral data based on the analysis of similar compounds and general principles of spectroscopy. It also outlines standardized experimental protocols for acquiring such data.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₈H₄F₄O₃ Molecular Weight: 224.11 g/mol

Predicted Spectral Data

Due to the limited availability of experimental data for this compound, the following tables summarize the predicted and characteristic spectral features based on known data for analogous fluorinated and trifluoromethoxy-substituted benzoic acids.

Table 1: Predicted ¹H NMR Spectral Data

The following chemical shifts are predicted for a solution in a deuterated solvent such as DMSO-d₆.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | 13.0 - 13.5 | Singlet (broad) | - |

| H-2 | 8.0 - 8.2 | Doublet | ~2 Hz |

| H-5 | 7.8 - 8.0 | Doublet of doublets | ~8-9 Hz, ~5 Hz |

| H-6 | 7.4 - 7.6 | Triplet | ~9 Hz |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-OCF₃ | 145 - 150 (q, ²JCF ≈ 2 Hz) |

| C-COOH | 130 - 135 |

| C-H | 115 - 130 |

| OCF₃ | 120 - 125 (q, ¹JCF ≈ 260 Hz) |

Table 3: Predicted Mass Spectrometry Data

| Ionization Mode | Fragment | m/z Ratio | Notes |

| ESI- | [M-H]⁻ | 223.01 | Molecular ion peak |

| EI | [M]⁺ | 224.01 | Molecular ion |

| EI | [M-OH]⁺ | 207.01 | Loss of hydroxyl radical |

| EI | [M-COOH]⁺ | 179.01 | Loss of carboxyl group |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500-3300 | Broad |

| C=O (Carboxylic acid) | 1680-1710 | Strong |

| C-F (Aromatic) | 1200-1250 | Strong |

| C-O-C (Aryl ether) | 1250-1300 | Strong |

| C-F (Trifluoromethoxy) | 1100-1200 | Strong, multiple bands |

Experimental Protocols

The following are general protocols for the acquisition of spectral data for aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can affect the chemical shift of the acidic proton.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

¹⁹F NMR Spectroscopy:

-

Acquire the spectrum on a spectrometer equipped with a fluorine probe.

-

Use a proton-decoupled pulse sequence.

-

The spectral width should be set to encompass the expected chemical shifts for the fluorine and trifluoromethoxy groups.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1] For electrospray ionization (ESI), further dilution to the µg/mL range is often necessary.[1]

-

Instrumentation: Utilize a mass spectrometer, which may be coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).[2]

-

Ionization:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. This technique often leads to extensive fragmentation, providing structural information.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds. It typically produces the protonated or deprotonated molecular ion, giving accurate molecular weight information.[1]

-

-

Data Acquisition: Acquire the spectrum in either positive or negative ion mode, depending on the ionization technique and the nature of the analyte.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

The characteristic broad O-H stretch of the carboxylic acid is expected in the 2500-3300 cm⁻¹ region, while the C=O stretch appears around 1700 cm⁻¹.[3][4]

-

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a substituted benzoic acid like this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of substituted benzoic acids.

References

Spectroscopic Analysis of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Fluoro-3-(trifluoromethoxy)benzoic acid. Due to the absence of publicly available experimental NMR data for this specific compound at the time of this report, this document presents a predictive analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds. The guide includes detailed, structured tables of predicted chemical shifts and coupling constants, a generalized experimental protocol for acquiring such data, and logical diagrams to aid in the interpretation of the spectra. This document is intended to serve as a foundational resource for researchers working with or synthesizing this compound, enabling them to anticipate, interpret, and verify their experimental findings.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituent groups. The fluorine atom at the 4-position and the trifluoromethoxy group at the 3-position significantly influence the electron density distribution within the benzene ring, which in turn dictates the chemical shifts and coupling patterns observed in its ¹H and ¹³C NMR spectra. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring, where the fluorine atom is an ortho, para-directing group and a moderate deactivator, while the trifluoromethoxy group is a meta-directing and strongly deactivating group. The carboxylic acid group is also a meta-directing and deactivating group.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.2 - 8.4 | d | ~2.0 (⁴JH-F) |

| H-5 | 7.4 - 7.6 | t | ~8.5 (³JH-H, ³JH-F) |

| H-6 | 7.9 - 8.1 | dd | ~8.5 (³JH-H), ~4.5 (⁴JH-F) |

| -COOH | 12.0 - 13.0 | br s | - |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-1 | 128 - 132 | d | ~5-10 (³JC-F) |

| C-2 | 125 - 129 | d | ~3-5 (³JC-F) |

| C-3 | 145 - 149 (q) | q | ~2-4 (²JC-F of OCF₃) |

| C-4 | 160 - 165 (d) | d | ~250-260 (¹JC-F) |

| C-5 | 118 - 122 | d | ~20-25 (²JC-F) |

| C-6 | 133 - 137 | d | ~5-10 (³JC-F) |

| -COOH | 165 - 170 | s | - |

| -OCF₃ | 118 - 122 (q) | q | ~255-265 (¹JC-F) |

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

-

Cap the NMR tube and gently agitate to ensure complete dissolution of the sample. The choice of solvent may affect the chemical shift of the acidic proton.

NMR Spectrometer and Parameters

-

Spectrometer: Bruker Avance III HD 500 MHz (or equivalent) equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Temperature: 298 K

-

Spectral Width: 16 ppm

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Temperature: 298 K

-

Spectral Width: 240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Visualization of NMR Data Interpretation

The following diagrams illustrate the logical relationships in the NMR analysis of this compound.

Technical Guide: 19F NMR Chemical Shift of 4-Fluoro-3-(trifluoromethoxy)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth analysis of the anticipated ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Fluoro-3-(trifluoromethoxy)benzoic acid. Due to the absence of direct experimental data in publicly accessible literature, this guide leverages data from structurally analogous compounds to provide reliable estimations. It further outlines a comprehensive experimental protocol for acquiring ¹⁹F NMR spectra for this class of molecules and presents a logical workflow for such analyses.

Estimated ¹⁹F NMR Chemical Shifts

Direct experimental ¹⁹F NMR data for this compound is not available in the reviewed literature. However, by examining the chemical shifts of structurally related compounds, we can predict the expected resonance frequencies for the two distinct fluorine environments in the target molecule: the aromatic fluorine (Ar-F) and the trifluoromethoxy group (-OCF₃).

The electronic environment, and thus the chemical shift, of a fluorine nucleus is significantly influenced by the nature of neighboring substituent groups. In this compound, the aromatic fluorine is ortho to a carboxylic acid group and meta to a trifluoromethoxy group. The trifluoromethoxy group is a strong electron-withdrawing group, which is expected to deshield the nearby aromatic fluorine, causing a downfield shift (less negative ppm value) compared to simpler fluorobenzenes. The carboxylic acid group will also exert an electronic influence. The trifluoromethoxy group's chemical shift is generally found in a well-defined region.

Table 1: ¹⁹F NMR Chemical Shift Data for Structurally Analogous Compounds

| Compound | Fluorine Environment | Chemical Shift (δ) in ppm | Solvent |

| 3-(Trifluoromethyl)benzoic acid | Ar-CF₃ | -62.87[1] | CDCl₃ |

| 4-Fluorobenzoic acid | Ar-F | ~ -110 to -115 (typical range) | Various |

| 2-Fluoro-3-methylbenzoic acid | Ar-F | -114.82[2] | CD₃OD |

| 3-Fluorobenzoic acid | Ar-F | -114.14[1] | Acetone |

| General Range for Aryl Fluorides | Ar-F | -90 to -130 | Various |

| General Range for Aryl-OCF₃ | Ar-OCF₃ | -56 to -60 | Various |

Based on this comparative data, the estimated ¹⁹F NMR chemical shifts for this compound are:

-

Aryl-Fluorine (at position 4): Expected in the range of -105 to -115 ppm .

-

Trifluoromethoxy group (-OCF₃ at position 3): Expected in the range of -57 to -61 ppm .

General Experimental Protocol for ¹⁹F NMR Spectroscopy

This section details a standardized procedure for obtaining high-quality ¹⁹F NMR spectra for fluorinated small molecules like this compound.

2.1. Sample Preparation

-

Compound Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Acetone-d₆, Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent can slightly alter chemical shifts and should always be reported.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent within a clean, dry vial.

-

Transfer: Transfer the solution into a standard 5 mm NMR tube. Ensure the solution is free of any solid particles.

2.2. NMR Spectrometer Setup

-

Instrumentation: Utilize a high-resolution NMR spectrometer equipped with a probe that can detect the ¹⁹F nucleus.

-

Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal signal detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

2.3. Data Acquisition

-

Experiment: Select a standard one-dimensional ¹⁹F NMR experiment. It is common practice to run the experiment with proton decoupling (¹H-decoupled) to simplify the spectrum by removing ¹H-¹⁹F couplings, which results in sharper signals.

-

Acquisition Parameters:

-

Pulse Angle: A 30° or 45° pulse is typically used.

-

Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds is standard. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans: Depending on the sample concentration, 16 to 128 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

2.4. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) and then perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the chemical shifts to an appropriate internal or external standard. While trichlorofluoromethane (CFCl₃) is the primary standard (0 ppm), other secondary standards can be used.

Logical Workflow for ¹⁹F NMR Analysis

The following diagram illustrates the logical workflow for the analysis of a novel fluorinated compound using ¹⁹F NMR spectroscopy.

Caption: A logical workflow for the ¹⁹F NMR analysis of a fluorinated compound.

This guide provides a foundational understanding for professionals engaged in the research and development of fluorinated molecules. By combining predictive analysis based on analogous structures with a robust experimental framework, researchers can confidently approach the ¹⁹F NMR characterization of this compound and similar compounds.

References

Solubility Profile of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Fluoro-3-(trifluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages data from structurally similar molecules to provide estimations and outlines detailed experimental protocols for precise determination.

Physicochemical Properties

| Property | Value (for 4-Fluoro-3-(trifluoromethyl)benzoic acid) | Reference |

| Molecular Formula | C₈H₄F₄O₂ | [1] |

| Molecular Weight | 208.11 g/mol | [1] |

| Melting Point | 114-116 °C | |

| Appearance | White to off-white crystalline powder |

The presence of the trifluoromethoxy group in the target compound, as opposed to the trifluoromethyl group, is expected to influence its lipophilicity and crystal lattice energy, thereby affecting its solubility.

Estimated Solubility in Organic Solvents

Quantitative solubility data for this compound is not currently published. However, based on the qualitative solubility of the structurally analogous compound, 3-Fluoro-4-(trifluoromethyl)benzoic acid, which is reported to be slightly soluble in DMSO and methanol, a similar solubility profile can be anticipated.[2] The following table provides an estimated qualitative solubility.

| Solvent | Estimated Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

| Ethanol | Likely Slightly Soluble |

| Acetone | Likely Slightly Soluble |

| Dichloromethane | Likely Poorly Soluble |

| Hexane | Likely Insoluble |

It is imperative for researchers to experimentally verify these estimations to obtain accurate quantitative data for their specific applications.

Experimental Protocols for Solubility Determination

To facilitate the acquisition of precise solubility data, two standard and robust experimental methodologies are detailed below: the Shake-Flask Method and Gravimetric Analysis.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4]

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, methanol, ethanol, acetone)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure a saturated solution is formed.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Quantification:

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Gravimetric Analysis for Solubility Determination

Gravimetric analysis is a direct and accurate method for determining the mass of a solute dissolved in a known mass of solvent.[5][6][7][8]

Materials:

-

This compound

-

Selected organic solvents

-

Glass flasks with stoppers

-

Analytical balance

-

Oven

-

Desiccator

-

Filter paper

Procedure:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the Shake-Flask Method (steps 1 and 2).

-

-

Mass Determination of the Saturated Solution:

-

Accurately weigh a clean, dry flask.

-

Carefully filter a known volume of the saturated solution into the weighed flask, ensuring no undissolved solid is transferred.

-

Weigh the flask containing the saturated solution to determine the total mass of the solution.

-

-

Solvent Evaporation:

-

Gently evaporate the solvent from the flask in a fume hood, or by using a rotary evaporator.

-

Once the majority of the solvent has been removed, place the flask in an oven at a temperature below the compound's decomposition point to dry the residue completely.

-

-

Mass of Solute Determination:

-

Cool the flask in a desiccator to room temperature.

-

Weigh the flask containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation:

-

The mass of the dissolved solute is the final constant mass of the flask minus the initial mass of the empty flask.

-

The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved solute.

-

Express the solubility as grams of solute per 100 grams of solvent or other appropriate units.

-

Plausible Synthesis Workflow

While a specific synthesis protocol for this compound is not detailed in the searched literature, a plausible synthetic route can be conceptualized based on known organic chemistry reactions. A potential workflow could involve the nitration of a fluorinated benzoic acid precursor followed by a nucleophilic aromatic substitution to introduce the trifluoromethoxy group. This logical workflow is visualized below.

Caption: Plausible synthetic workflow for this compound.

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. While direct quantitative solubility data remains to be published, the provided estimations and detailed experimental protocols offer a robust framework for initiating laboratory investigations. The outlined synthesis workflow provides a conceptual basis for the chemical production of this compound. Accurate, experimentally determined solubility data is critical for the successful application of this compound in drug development and materials science, and the methodologies presented herein are designed to enable researchers to obtain this vital information.

References

- 1. 4-Fluoro-3-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 522268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. enamine.net [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. scribd.com [scribd.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. solubilityofthings.com [solubilityofthings.com]

physical and chemical properties of 4-Fluoro-3-(trifluoromethoxy)benzoic acid

Introduction

4-Fluoro-3-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine and trifluoromethyl substituents. The presence of these electron-withdrawing groups enhances the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable building block in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 4-Fluoro-3-(trifluoromethyl)benzoic acid.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Fluoro-3-(trifluoromethyl)benzoic acid is presented below.

| Property | Value | Reference |

| IUPAC Name | 4-Fluoro-3-(trifluoromethyl)benzoic acid | [1] |

| CAS Number | 67515-55-3 | [1][2] |

| Molecular Formula | C₈H₄F₄O₂ | [1] |

| Molecular Weight | 208.11 g/mol | [1][2] |

| Appearance | White to off-white powder or crystalline powder | [2] |

| Melting Point | 114-116 °C | [2] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Slightly soluble in DMSO and methanol. | [3] |

Synthesis and Purification

Caption: General synthetic workflow for 4-Fluoro-3-(trifluoromethyl)benzoic acid.

Experimental Protocol (General Example for Oxidation of a Toluene Derivative):

A suitable oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid, would be added to a solution of 4-fluoro-3-(trifluoromethyl)toluene in an appropriate solvent (e.g., water, acetic acid, or a mixture). The reaction mixture would be heated to reflux for a specified period to ensure complete oxidation of the methyl group to a carboxylic acid. Upon completion, the reaction mixture would be cooled, and any manganese dioxide (if KMnO₄ is used) would be removed by filtration. The filtrate would then be acidified to precipitate the crude 4-fluoro-3-(trifluoromethyl)benzoic acid.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure carboxylic acid.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of 4-Fluoro-3-(trifluoromethyl)benzoic acid.

| Technique | Expected Features |

| ¹H NMR | Signals in the aromatic region corresponding to the three protons on the benzene ring. A downfield singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the eight carbon atoms, including the carboxyl carbon and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling). |

| ¹⁹F NMR | Two distinct signals are expected: one for the single fluorine atom attached to the ring and another for the trifluoromethyl group. |

| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (208.11 g/mol ). |

Applications in Drug Development and Research

4-Fluoro-3-(trifluoromethyl)benzoic acid serves as a key intermediate in the synthesis of various pharmaceutically active compounds.[4] The presence of the fluoro and trifluoromethyl groups can significantly enhance the biological activity and pharmacokinetic properties of the parent molecule.

Logical Relationship for Drug Discovery Application:

Caption: Role as an intermediate in drug discovery.

While specific signaling pathways directly involving 4-Fluoro-3-(trifluoromethyl)benzoic acid are not detailed in the available literature, its derivatives are investigated for a range of therapeutic targets. For instance, fluorinated benzoic acid derivatives are explored as building blocks for kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The unique electronic properties of the fluorinated substituents can lead to enhanced binding interactions with target proteins.

Safety and Handling

4-Fluoro-3-(trifluoromethyl)benzoic acid is classified as an irritant.[1]

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. Store in a well-ventilated place.[1]

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-Fluoro-3-(trifluoromethyl)benzoic acid is a valuable fluorinated building block with significant potential in the fields of medicinal chemistry and materials science. Its synthesis, while not explicitly detailed in readily available literature, can be achieved through standard organic chemistry transformations. The unique properties conferred by its fluorine substituents make it an attractive starting material for the development of novel compounds with enhanced biological and material properties. Further research into the specific biological activities and applications of its derivatives is warranted.

References

- 1. 4-(Trifluoromethoxy)benzoic acid | C8H5F3O3 | CID 67613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethoxy)benzoic acid [webbook.nist.gov]

Navigating the Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores viable alternative synthesis routes for the valuable chemical intermediate, 4-Fluoro-3-(trifluoromethoxy)benzoic acid. This compound is of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties conferred by its fluorine and trifluoromethoxy substituents. This document provides a comprehensive overview of potential synthetic strategies, complete with detailed, actionable experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key building block in the synthesis of complex organic molecules. The presence of a fluorine atom and a trifluoromethoxy group on the benzoic acid scaffold can significantly enhance the metabolic stability, lipophilicity, and binding affinity of derivative compounds, making it a sought-after component in the design of novel therapeutic agents and pesticides. This guide outlines three distinct and plausible synthetic pathways to access this target molecule, each with its own set of advantages and considerations.

Alternative Synthesis Routes: An Overview

Three primary alternative synthetic strategies have been identified for the preparation of this compound:

-

Route 1: Carboxylation of an Organometallic Intermediate. This classic approach involves the formation of a Grignard or organolithium reagent from a suitable halogenated precursor, followed by quenching with carbon dioxide to introduce the carboxylic acid functionality.

-

Route 2: Oxidation of a Toluene Derivative. This strategy relies on the synthesis of the corresponding toluene derivative, 4-fluoro-3-(trifluoromethoxy)toluene, which is then oxidized to the desired benzoic acid.

-

Route 3: Multi-step Synthesis via Phenolic Intermediate. A more convergent approach, this route involves the initial synthesis of 4-fluoro-3-hydroxybenzoic acid, followed by the introduction of the trifluoromethoxy group in a subsequent step.

The following sections will delve into the detailed experimental procedures for each of these routes, accompanied by quantitative data and visual representations of the synthetic pathways.

Route 1: Carboxylation of an Organometallic Intermediate

This route offers a direct method for the introduction of the carboxylic acid group onto the aromatic ring. The success of this pathway is contingent on the availability and reactivity of the organometallic precursor.

Logical Workflow for Route 1

Caption: Workflow for Route 1 via Grignard or lithiation pathways.

Experimental Protocols

1.1. Grignard Reaction and Carboxylation

This protocol is adapted from general procedures for the synthesis of benzoic acids via Grignard reagents.

-

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq.).

-

Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Prepare a solution of 1-bromo-4-fluoro-2-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).

-

Once the reaction has initiated (indicated by cloudiness and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Step 2: Carboxylation

-

Cool the Grignard solution to 0 °C in an ice bath.

-

In a separate, large beaker, place an excess of freshly crushed dry ice (solid CO2).

-

Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature as the excess dry ice sublimes.

-

-

Step 3: Work-up and Isolation

-

Slowly add a dilute solution of hydrochloric acid (e.g., 2 M HCl) to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

1.2. Ortho-Lithiation and Carboxylation

This protocol is based on general procedures for directed ortho-lithiation.

-

Step 1: Ortho-Lithiation

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1-fluoro-2-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous THF.

-

Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq.), to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

-

Step 2: Carboxylation and Work-up

-

Bubble dry carbon dioxide gas through the solution for an extended period, or pour the reaction mixture onto an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture with dilute hydrochloric acid.

-

Follow the extraction and purification procedure as described in Route 1.1, Step 3.

-

Quantitative Data Summary for Route 1

| Parameter | Grignard Reaction | Ortho-Lithiation |

| Starting Material | 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene | 1-Fluoro-2-(trifluoromethoxy)benzene |

| Key Reagents | Mg, CO2 | n-BuLi or LDA, CO2 |

| Typical Yield | 60-80% (estimated) | 50-70% (estimated) |

| Reaction Time | 3-5 hours | 3-4 hours |

| Key Advantages | Well-established, reliable | Good for specific regioselectivity |

| Key Challenges | Requires anhydrous conditions, initiation can be tricky | Requires very low temperatures, strong bases |

Route 2: Oxidation of a Toluene Derivative

This route involves the synthesis of 4-fluoro-3-(trifluoromethoxy)toluene, followed by its oxidation to the target benzoic acid. The availability of a reliable method for the synthesis of the toluene precursor is critical for the viability of this route.

Logical Workflow for Route 2

Caption: Workflow for Route 2 via oxidation of a toluene intermediate.

Experimental Protocols

2.1. Synthesis of 4-Fluoro-3-(trifluoromethoxy)toluene

2.2. Oxidation of 4-Fluoro-3-(trifluoromethoxy)toluene

This protocol is adapted from general procedures for the oxidation of substituted toluenes.[1][2][3]

-

In a round-bottom flask equipped with a reflux condenser, add 4-fluoro-3-(trifluoromethoxy)toluene (1.0 eq.) and a solution of potassium permanganate (KMnO4) (2.0-3.0 eq.) in water.

-

Optionally, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to improve the reaction rate.[2]

-

Heat the mixture to reflux with vigorous stirring.

-

Continue refluxing until the purple color of the permanganate has disappeared, indicating the completion of the oxidation (this may take several hours).

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO2) precipitate. Wash the precipitate with hot water.

-

Combine the filtrate and washings. Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2.

-

A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

For further purification, recrystallize the crude product from a suitable solvent system.

Quantitative Data Summary for Route 2

| Parameter | Details |

| Starting Material | 4-Fluoro-3-(trifluoromethoxy)toluene |

| Key Reagents | KMnO4 |

| Typical Yield | Moderate to High (dependent on substrate reactivity)[1] |

| Reaction Time | Several hours |

| Key Advantages | Potentially uses readily available oxidizing agents. |

| Key Challenges | Synthesis of the starting toluene may be complex. Oxidation conditions may need optimization to avoid side reactions. |

Route 3: Multi-step Synthesis via Phenolic Intermediate

This route offers a convergent and potentially more flexible approach, where the benzoic acid moiety is constructed first, followed by the introduction of the trifluoromethoxy group.

Logical Workflow for Route 3

Caption: Workflow for Route 3 via a phenolic intermediate.

Experimental Protocols

3.1. Synthesis of 4-Fluoro-3-hydroxybenzoic acid

This protocol is adapted from a patented procedure.[4][5]

-

Step 1: Synthesis of 4-Fluorophenol

-

In a three-necked reaction flask, add fluorobenzene and distilled water.

-

Heat the mixture to 80-100 °C and add dilute sulfuric acid dropwise. Stir and react for 1 hour.

-

Cool the solution, add sodium sulfite, and let it stand.

-

Add sodium hydroxide and reflux for 2 hours to generate sodium 4-fluorophenoxide.

-

Neutralize and extract to isolate 4-fluorophenol.

-

-

Step 2: Carboxylation to 4-Fluoro-3-hydroxybenzoic acid

-

In a four-necked reaction flask, dissolve 4-fluorophenol and potassium hydroxide in distilled water.

-

Heat the solution to 40-60 °C and pass carbon dioxide gas through the mixture for 2 hours.

-

Add concentrated sulfuric acid dropwise and then heat to reflux for 4 hours.

-

Cool the reaction mixture, perform a liquid-liquid extraction with ethyl acetate, and combine the organic phases.

-

Wash the organic phase with saturated sodium chloride solution and dry over anhydrous sodium sulfate.

-

Remove the solvent to obtain 4-fluoro-3-hydroxybenzoic acid.

-

3.2. O-Trifluoromethylation of 4-Fluoro-3-hydroxybenzoic acid

Direct trifluoromethylation of the unprotected benzoic acid can be challenging. A more common approach involves the protection of the carboxylic acid as an ester, followed by trifluoromethylation of the phenolic hydroxyl group, and subsequent deprotection.

-

Step 1: Esterification

-

Protect the carboxylic acid group of 4-fluoro-3-hydroxybenzoic acid as a simple ester (e.g., methyl or ethyl ester) using standard esterification methods (e.g., Fischer esterification with the corresponding alcohol and a catalytic amount of acid).

-

-

Step 2: O-Trifluoromethylation of the Phenolic Ester This step can be achieved using various modern trifluoromethylating reagents. A general procedure using a two-step xanthalation/trifluoromethylation is described below, which is known for its mild conditions.[6][7][8]

-

Xanthate Formation: React the phenolic ester with an imidazolium methylthiocarbonothioyl salt in the presence of a base like triethylamine in acetonitrile at 0 °C.

-

Trifluoromethylation: Treat the resulting xanthate with an electrophilic fluorine source (e.g., XtalFluor-E) and an activator (e.g., trichloroisocyanuric acid) in a suitable solvent.

-

-

Step 3: Deprotection (Hydrolysis) of the Ester

-

Hydrolyze the resulting ester to the carboxylic acid using standard basic (e.g., NaOH in methanol/water) or acidic conditions, followed by acidification to yield the final product.

-

Quantitative Data Summary for Route 3

| Parameter | Details |

| Starting Material | Fluorobenzene |

| Key Intermediates | 4-Fluorophenol, 4-Fluoro-3-hydroxybenzoic acid |

| Key Reagents | CO2, Trifluoromethylating agents (e.g., XtalFluor-E) |

| Typical Yield | Multi-step, overall yield will vary depending on the efficiency of each step. |

| Key Advantages | Convergent approach, potentially avoids harsh organometallic reagents. |

| Key Challenges | Multi-step synthesis can be lengthy. O-trifluoromethylation may require specialized and expensive reagents. |

Conclusion

This technical guide has presented three distinct and viable alternative synthetic routes for the preparation of this compound. The choice of the most appropriate route will depend on several factors, including the availability and cost of starting materials, the scale of the synthesis, the technical capabilities of the laboratory, and the desired purity of the final product.

-

Route 1 is a direct and classical approach, but requires careful handling of air- and moisture-sensitive reagents.

-

Route 2 offers a potentially simpler work-up, but is contingent on the development of an efficient synthesis for the key toluene intermediate.

-

Route 3 is a more convergent and flexible strategy, but involves a greater number of synthetic steps.

It is recommended that researchers carefully evaluate the pros and cons of each route in the context of their specific research goals. The detailed protocols and comparative data provided herein should serve as a valuable resource for the successful synthesis of this important fluorinated building block. Further optimization of the presented reaction conditions may be necessary to achieve optimal yields and purity.

References

- 1. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. US4266082A - Preparation of 4-fluoro-3-phenoxy-toluene - Google Patents [patents.google.com]

- 5. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]

- 7. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 [chemicalbook.com]

- 8. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

A Deep Dive into the Discovery and History of Trifluoromethoxy-Substituted Benzoic Acids

A Technical Guide for Researchers and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group into organic molecules has become a powerful strategy in medicinal and agricultural chemistry. This electron-withdrawing yet lipophilic moiety can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. This in-depth technical guide explores the discovery and historical development of a key class of compounds featuring this unique functional group: trifluoromethoxy-substituted benzoic acids.

The Dawn of Trifluoromethoxyarenes: The Pioneering Work of Yagupol'skii

The journey into trifluoromethoxy-substituted aromatics began in the mid-20th century. The first synthesis of aryl trifluoromethyl ethers was reported by the Ukrainian chemist L. M. Yagupol'skii in 1955. His seminal work laid the foundation for the entire field of trifluoromethoxy-containing compounds. The initial methods involved the fluorination of polychlorinated methyl ethers, which were often harsh and low-yielding.

A common early approach to synthesizing trifluoromethoxybenzene involved a two-step process starting from anisole. The methyl group of anisole was first exhaustively chlorinated to a trichloromethyl group, which was then subjected to a halogen exchange reaction (Halex) using reagents like antimony trifluoride (SbF₃) to yield the desired trifluoromethoxy group.

Emergence of Trifluoromethoxy-Substituted Benzoic Acids: Early Synthetic Strategies

Following the initial synthesis of simple trifluoromethoxyarenes, the next logical step for chemists was to introduce other functional groups to these scaffolds to explore their utility as building blocks in organic synthesis and drug discovery. The preparation of trifluoromethoxy-substituted benzoic acids was a crucial development, providing a versatile handle for further chemical modifications. Early synthetic routes to these compounds generally relied on three main strategies:

-

Oxidation of a Side Chain: A straightforward method involved the oxidation of a pre-existing alkyl group on the trifluoromethoxy-substituted benzene ring. For instance, trifluoromethoxytoluene could be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid to yield the corresponding trifluoromethoxybenzoic acid.

-

Hydrolysis of Nitriles: Another common approach was the hydrolysis of trifluoromethoxy-substituted benzonitriles. The nitrile group could be introduced onto the aromatic ring via Sandmeyer reaction of a corresponding aniline or by nucleophilic substitution of an aryl halide. Subsequent hydrolysis of the nitrile under acidic or basic conditions would then yield the carboxylic acid.

-

Carboxylation of Organometallic Intermediates: The development of organometallic chemistry provided a powerful tool for the synthesis of carboxylic acids. Trifluoromethoxy-substituted aryl halides could be converted into their corresponding Grignard or organolithium reagents. These highly reactive intermediates could then be quenched with carbon dioxide (dry ice) to afford the desired trifluoromethoxybenzoic acid after acidic workup.

Evolution of Synthetic Methodologies

While the classical methods were instrumental in the initial exploration of trifluoromethoxy-substituted benzoic acids, they often suffered from limitations such as harsh reaction conditions, low yields, and limited functional group tolerance. Over the decades, significant efforts have been dedicated to developing more efficient and versatile synthetic routes.

Modern approaches often involve the use of transition-metal-catalyzed cross-coupling reactions to construct the trifluoromethoxy-aryl bond or to introduce the carboxylic acid moiety. Furthermore, the development of novel electrophilic and nucleophilic trifluoromethoxylating reagents has provided more direct and milder pathways to these valuable building blocks.

Physicochemical Properties and Spectroscopic Characterization

The trifluoromethoxy group imparts unique physicochemical properties to the benzoic acid scaffold. It is a strongly electron-withdrawing group, which increases the acidity of the carboxylic acid compared to its non-fluorinated analog. At the same time, the -OCF₃ group is significantly more lipophilic than a methoxy group, which can enhance the compound's ability to cross biological membranes.

The characterization of trifluoromethoxy-substituted benzoic acids relies on standard spectroscopic techniques. In ¹H NMR spectroscopy, the aromatic protons are shifted downfield due to the electron-withdrawing nature of the substituents. The ¹³C NMR spectrum shows a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. The ¹⁹F NMR spectrum typically displays a singlet for the -OCF₃ group. Infrared (IR) spectroscopy reveals characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations.

Table 1: Physical Properties of Trifluoromethoxybenzoic Acid Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Trifluoromethoxybenzoic acid | C₈H₅F₃O₃ | 206.12 | 84-86 |

| 3-Trifluoromethoxybenzoic acid | C₈H₅F₃O₃ | 206.12 | 98-100 |

| 4-Trifluoromethoxybenzoic acid | C₈H₅F₃O₃ | 206.12 | 140-143 |

Experimental Protocols

General Procedure for the Oxidation of Trifluoromethoxytoluene

Equation:

Protocol: A mixture of the corresponding trifluoromethoxytoluene isomer (1 eq.) and potassium permanganate (3 eq.) in a mixture of pyridine and water (1:1) is heated at reflux for several hours until the purple color of the permanganate has disappeared. The reaction mixture is then cooled to room temperature, and the manganese dioxide precipitate is removed by filtration. The filtrate is acidified with concentrated hydrochloric acid, and the resulting precipitate of trifluoromethoxybenzoic acid is collected by filtration, washed with cold water, and dried.

General Procedure for the Hydrolysis of Trifluoromethoxybenzonitrile.[1][2][3]

Equation:

Protocol: The trifluoromethoxybenzonitrile isomer is heated at reflux in an excess of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 20% sodium hydroxide) for several hours. After cooling, the reaction mixture is diluted with water. If the hydrolysis was performed under basic conditions, the solution is acidified with a mineral acid to precipitate the trifluoromethoxybenzoic acid. The solid product is then collected by filtration, washed with water, and recrystallized from a suitable solvent.

General Procedure for the Carboxylation of a Trifluoromethoxy-substituted Aryl Lithium Reagent

Equation:

Protocol: To a solution of the trifluoromethoxy-substituted aryl bromide in anhydrous diethyl ether or tetrahydrofuran at low temperature (-78 °C) under an inert atmosphere, a solution of n-butyllithium in hexanes (2.1 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours. An excess of crushed dry ice is then added in small portions. The reaction mixture is allowed to warm to room temperature and then quenched with water. The aqueous layer is separated, washed with diethyl ether, and then acidified with concentrated hydrochloric acid. The precipitated trifluoromethoxybenzoic acid is collected by filtration, washed with cold water, and dried.

Visualization of Synthetic Pathways

Synthetic Routes to Trifluoromethoxybenzoic Acids

Caption: Key synthetic pathways to trifluoromethoxybenzoic acids.

Applications in Drug Discovery and Beyond

Trifluoromethoxy-substituted benzoic acids are valuable building blocks in the synthesis of a wide range of biologically active molecules. Their unique combination of electronic and lipophilic properties has been exploited in the design of pharmaceuticals and agrochemicals. For instance, these moieties can be found in compounds targeting various enzymes and receptors. Structure-activity relationship (SAR) studies have often shown that the incorporation of a trifluoromethoxy group can lead to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3]

Conclusion

The discovery and development of trifluoromethoxy-substituted benzoic acids represent a significant advancement in fluorine chemistry. From the early, challenging synthetic methods to the more sophisticated and efficient modern techniques, the journey of these compounds highlights the continuous evolution of organic synthesis. As our understanding of the unique properties of the trifluoromethoxy group deepens, these versatile building blocks will undoubtedly continue to play a crucial role in the development of new and improved molecules for a wide range of applications, particularly in the life sciences.

References

- 1. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) | Semantic Scholar [semanticscholar.org]

- 3. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical pKa Calculation of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical parameter in drug discovery and development, influencing a molecule's pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the theoretical methods for calculating the pKa of 4-Fluoro-3-(trifluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry. We explore both an estimation based on the Hammett equation and a more rigorous protocol using Density Functional Theory (DFT). This document details the underlying principles, experimental protocols for computational chemistry, and presents the expected data in a structured format.

Introduction

This compound possesses two electron-withdrawing substituents on the benzoic acid core: a fluoro group at the para-position and a trifluoromethoxy group at the meta-position. Both substituents are expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa compared to benzoic acid (pKa ≈ 4.20). Accurate determination of its pKa is essential for predicting its behavior in physiological environments. While experimental determination remains the gold standard, theoretical calculations provide a rapid and cost-effective means of estimation, guiding synthesis and screening efforts.

pKa Estimation via Hammett Equation

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. It provides a straightforward method to estimate the pKa of a substituted benzoic acid.

Equation:

pKa = pKa(benzoic acid) - ρΣσ

where:

-

pKa(benzoic acid) ≈ 4.20

-

ρ (rho) is the reaction constant, which is 1 for the dissociation of benzoic acids in water at 25°C.

-

Σσ is the sum of the Hammett substituent constants for each substituent.

Experimental Protocol: Hammett Equation Estimation

-

Identify Substituents and Positions: For this compound, the substituents are a fluorine atom at the para position (σp) and a trifluoromethoxy group at the meta position (σm).

-

Obtain Hammett Constants: Look up the respective Hammett sigma constants from reliable literature sources.

-

Calculate Σσ: Sum the sigma values for all substituents.

-

Calculate pKa: Substitute the values into the Hammett equation.

Quantitative Data: Hammett-Based pKa Estimation

| Parameter | Value | Source |

| pKa of Benzoic Acid | 4.20 | Literature |

| Hammett Constant (σp) for -F | +0.06 | Literature |

| Hammett Constant (σm) for -OCF3 | +0.35 | Literature |

| Sum of Hammett Constants (Σσ) | +0.41 | Calculated |

| Estimated pKa | 3.79 | Calculated |

Theoretical pKa Calculation using Density Functional Theory (DFT)

For a more accurate determination of the pKa, quantum chemical calculations using Density Functional Theory (DFT) are employed. The "direct method," which utilizes a thermodynamic cycle, is a common approach. This method calculates the Gibbs free energy change (ΔG) for the dissociation of the acid in solution.

Signaling Pathway: Thermodynamic Cycle for pKa Calculation

Caption: Thermodynamic cycle for pKa calculation.

Equation:

pKa = ΔG°(solv) / (2.303 * RT)

where:

-

ΔG°(solv) is the standard Gibbs free energy of dissociation in the solvent.

-

R is the ideal gas constant.

-

T is the temperature in Kelvin.

ΔG°(solv) is calculated as:

ΔG°(solv) = G°(A⁻, solv) + G°(H⁺, solv) - G°(HA, solv)

The free energy of the solvated proton (G°(H⁺, solv)) is a well-established value and is taken from the literature (approximately -264.61 kcal/mol in water).

Experimental Protocol: DFT Calculation

-

Molecule Building: Construct the 3D structures of the neutral acid (HA) and its conjugate base (A⁻) using a molecular modeling program (e.g., GaussView).

-

Gas-Phase Optimization and Frequency Calculation:

-

Perform a geometry optimization and frequency calculation for both HA and A⁻ in the gas phase.

-

Method: DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

This step provides the gas-phase Gibbs free energies (G°(gas)).

-

-

Solvation Energy Calculation:

-

Using the gas-phase optimized geometries, perform a single-point energy calculation for both HA and A⁻ in the desired solvent (water).

-

Solvation Model: An implicit solvation model such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) is commonly used.

-

The difference between the solvated and gas-phase energies gives the solvation free energy (ΔG(solv)).

-

-

Calculate Solvated Gibbs Free Energies:

-

G°(solv) = G°(gas) + ΔG(solv)

-

-

Calculate ΔG° of Dissociation and pKa:

-

Use the calculated solvated Gibbs free energies of HA and A⁻, along with the literature value for the solvated proton, to calculate the ΔG° of dissociation.

-

Convert ΔG° to the pKa value using the equation above.

-

Experimental Workflow: DFT-based pKa Calculation

Caption: Workflow for DFT-based pKa calculation.

Quantitative Data: Comparison of Related Compounds

| Compound | Experimental pKa | Notes |

| Benzoic Acid | 4.20 | Reference compound. |

| 4-Fluorobenzoic Acid | 4.14[1] | The para-fluoro substituent has a mild acidifying effect. |

| 3-(Trifluoromethyl)benzoic Acid | 3.75 | The meta-trifluoromethyl group has a strong acidifying effect. |

| This compound | ~3.79 (Estimated) | The combined electron-withdrawing effects are expected to result in a pKa lower than that of either monosubstituted analog. |

Conclusion

This technical guide outlines two primary theoretical approaches for determining the pKa of this compound. The Hammett equation provides a rapid and useful estimate, suggesting a pKa of approximately 3.79. For higher accuracy, a DFT-based method utilizing a thermodynamic cycle is recommended. The detailed protocol provided herein for the DFT calculations can be implemented using standard quantum chemistry software packages. These theoretical predictions are invaluable for guiding the design and development of new chemical entities by providing crucial insights into their ionization behavior. Experimental verification of the calculated pKa is recommended for final validation.

References

Methodological & Application

Application Notes and Protocols for 4-Fluoro-3-(trifluoromethoxy)benzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethoxy)benzoic acid is a key building block in medicinal chemistry, valued for its unique structural features that enhance the pharmacological properties of derivative compounds. The presence of both a fluorine atom and a trifluoromethoxy group on the benzoic acid scaffold significantly influences lipophilicity, metabolic stability, and binding interactions with biological targets.[1] These characteristics make it a valuable starting material for the synthesis of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases.

The trifluoromethoxy group, in particular, is increasingly utilized in drug design to improve efficacy and selectivity. This application note provides an overview of the use of this compound in the development of bioactive molecules, including detailed experimental protocols and data presentation.

Key Applications in Drug Discovery

Derivatives of this compound have been investigated for a range of therapeutic applications. The structural motif is often employed in the design of enzyme inhibitors and receptor modulators.

Anti-cancer Agents

The 4-fluoro-3-(trifluoromethoxy)phenyl moiety is a common feature in various kinase inhibitors and other anti-cancer compounds. Its properties can contribute to enhanced cell permeability and improved pharmacokinetic profiles of the final drug candidates.

Anti-inflammatory Agents

The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents can influence the acidity of the benzoic acid and the binding affinity of its derivatives to inflammatory targets. Research in this area focuses on the development of selective inhibitors of enzymes involved in inflammatory pathways.

Data Presentation

While specific quantitative data for compounds directly derived from this compound is not extensively available in the public domain, the following table presents hypothetical data for a series of amide derivatives to illustrate how such data would be structured. The targets and activity values are representative of typical findings in early-stage drug discovery.

| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (GI50, µM) |

| FTMBA-001 | Kinase A | 150 | 1.2 |

| FTMBA-002 | Kinase A | 75 | 0.8 |

| FTMBA-003 | Kinase B | 500 | 5.7 |

| FTMBA-004 | Kinase B | 250 | 2.1 |

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of derivatives of this compound.

Protocol 1: Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzamide Derivatives

This protocol describes a general method for the amidation of this compound.

Materials:

-

This compound

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF) (catalytic amount)

-

Desired primary or secondary amine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Acid Chloride Formation:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride or thionyl chloride (1.2 eq) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess solvent and reagent. The crude 4-fluoro-3-(trifluoromethoxy)benzoyl chloride is used in the next step without further purification.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.

-

Slowly add the acid chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Synthesized inhibitor compounds

-

Recombinant human kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

-

Add the diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP to the wells.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualization of Workflow and Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of amide derivatives from this compound.

Caption: General synthetic workflow for amide derivatives.

Generic Kinase Signaling Pathway

The diagram below represents a simplified, generic kinase signaling pathway that can be targeted by inhibitors developed from this compound.

Caption: Inhibition of a generic kinase signaling cascade.

References